1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione
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Overview
Description
1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione is a synthetic organic compound that features a unique combination of a furan ring, a nitrophenyl group, and a pyrrole-2,5-dione core
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, which is then reacted with 4-nitroaniline to form the intermediate. This intermediate undergoes cyclization and subsequent functional group modifications to yield the final product. Key reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(furan-2-ylmethyl)-3-((4-aminophenyl)amino)-1H-pyrrole-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan and pyrrole rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(furan-2-ylmethyl)-3-((4-aminophenyl)amino)-1H-pyrrole-2,5-dione: Similar structure but with an amino group instead of a nitro group.
1-(furan-2-ylmethyl)-3-((4-methylphenyl)amino)-1H-pyrrole-2,5-dione: Contains a methyl group instead of a nitro group on the phenyl ring.
Uniqueness: 1-(Furan-2-ylmethyl)-3-((4-nitrophenyl)amino)-1H-pyrrole-2,5-dione is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior or interactions with electron-rich biological targets.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-nitroanilino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-14-8-13(15(20)17(14)9-12-2-1-7-23-12)16-10-3-5-11(6-4-10)18(21)22/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHIIKYTXRYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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